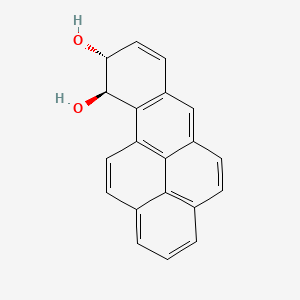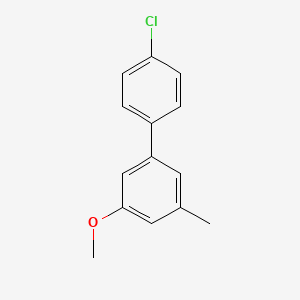
4'-Chloro-3-methoxy-5-methyl-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-Chloro-3-methoxy-5-methyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of a chlorine atom at the 4’ position, a methoxy group at the 3 position, and a methyl group at the 5 position on the biphenyl structure. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-3-methoxy-5-methyl-1,1’-biphenyl can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions typically include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 100°C.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent production quality.
化学反应分析
Types of Reactions: 4’-Chloro-3-methoxy-5-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chlorine atom can be reduced to form a hydrogen-substituted biphenyl.
Substitution: The chlorine atom can be substituted with other functional groups such as amines or thiols through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium amide (NaNH₂) or thiourea in polar solvents.
Major Products:
Oxidation: Formation of 4’-Chloro-3-methoxy-5-methylbenzaldehyde or 4’-Chloro-3-methoxy-5-methylbenzoic acid.
Reduction: Formation of 3-methoxy-5-methyl-1,1’-biphenyl.
Substitution: Formation of 4’-Amino-3-methoxy-5-methyl-1,1’-biphenyl or 4’-Thio-3-methoxy-5-methyl-1,1’-biphenyl.
科学研究应用
4’-Chloro-3-methoxy-5-methyl-1,1’-biphenyl has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.
作用机制
The mechanism of action of 4’-Chloro-3-methoxy-5-methyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, altering their activity.
Pathways Involved: Modulating signaling pathways related to cell growth, apoptosis, or inflammation.
相似化合物的比较
4’-Chloro-3-methoxy-5-methyl-1,1’-biphenyl can be compared with other similar compounds, such as:
3-Chloro-5-methoxy-1-methyl-1H-1,2,4-triazole: A compound with similar functional groups but different core structure.
1,1’-Biphenyl, 4-chloro-: A biphenyl derivative with a chlorine atom but lacking the methoxy and methyl groups.
1,1’-Biphenyl, 3-methyl-: A biphenyl derivative with a methyl group but lacking the chlorine and methoxy groups.
The uniqueness of 4’-Chloro-3-methoxy-5-methyl-1,1’-biphenyl lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
54794-99-9 |
|---|---|
分子式 |
C14H13ClO |
分子量 |
232.70 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-3-methoxy-5-methylbenzene |
InChI |
InChI=1S/C14H13ClO/c1-10-7-12(9-14(8-10)16-2)11-3-5-13(15)6-4-11/h3-9H,1-2H3 |
InChI 键 |
UIJJYZMOPKUBDF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)OC)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


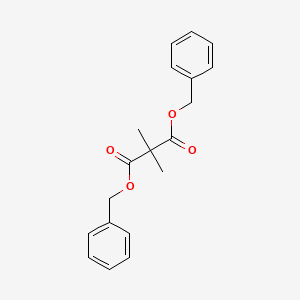
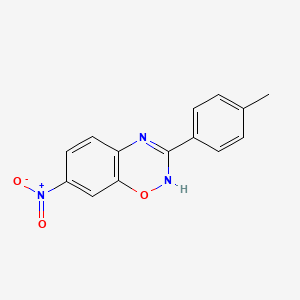
![1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B14624619.png)
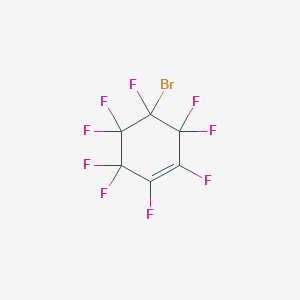
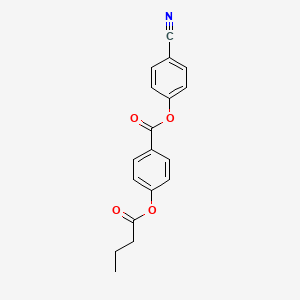
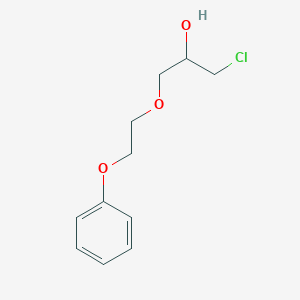
![(Piperazine-1,4-diyl)bis{[5-(3,4-dibromobutyl)pyridin-2-yl]methanone}](/img/structure/B14624641.png)
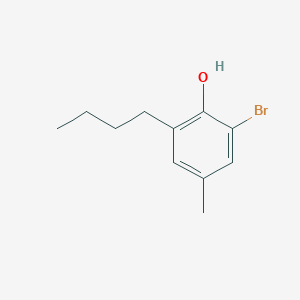
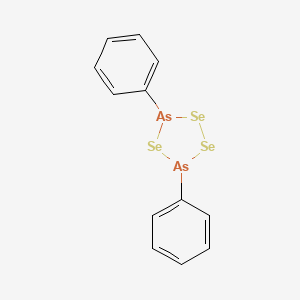
![N'-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N-methoxy-N-methylurea](/img/structure/B14624664.png)
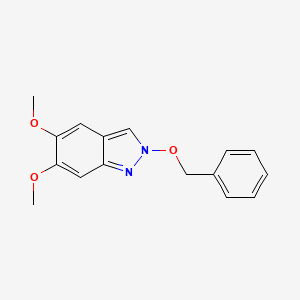
![2-Decyl-7-ethyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one](/img/structure/B14624673.png)

